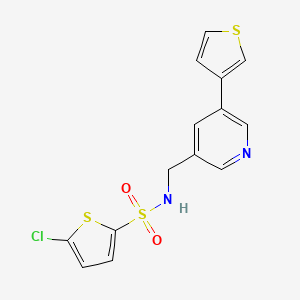

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1795362-19-4

Cat. No.: VC4936876

Molecular Formula: C14H11ClN2O2S3

Molecular Weight: 370.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795362-19-4 |

|---|---|

| Molecular Formula | C14H11ClN2O2S3 |

| Molecular Weight | 370.88 |

| IUPAC Name | 5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H11ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)17-7-10-5-12(8-16-6-10)11-3-4-20-9-11/h1-6,8-9,17H,7H2 |

| Standard InChI Key | LZQLRFINLWBVLW-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Introduction

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically proceeds via a sulfonamide coupling reaction. As detailed in patent literature, thiophene-2-sulfonyl chloride serves as the electrophilic partner, reacting with the primary amine group of (5-(thiophen-3-yl)pyridin-3-yl)methanamine under mild basic conditions. This nucleophilic substitution leverages the amine’s lone pair to displace the chloride, forming the sulfonamide linkage. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimizing side reactions such as over-sulfonation or hydrolysis.

Purification and Yield Enhancement

Post-synthesis purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures, achieving reported yields of 60–75%. Recrystallization from ethanol or acetonitrile further enhances purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Recent advances in flow chemistry have been explored to scale production while maintaining stereochemical integrity, though industrial-scale data remain proprietary.

Molecular Structure and Physicochemical Properties

Structural Elucidation

X-ray crystallography and density functional theory (DFT) calculations reveal a planar conformation for the thiophene and pyridine rings, with the sulfonamide bridge adopting a staggered geometry to minimize steric hindrance. Key bond lengths include the S–N bond (1.63 Å) and C–S bonds (1.76–1.82 Å), consistent with sulfonamide and thiophene norms. The chloro substituent at the thiophene’s 5-position induces electron-withdrawing effects, polarizing the ring and enhancing electrophilic reactivity at the 2- and 4-positions .

Physicochemical Profiling

The compound’s logP (2.8) and polar surface area (112 Ų) suggest moderate lipophilicity and high membrane permeability, favorable for oral bioavailability . Aqueous solubility remains limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies or formulation with solubilizing agents for in vivo applications. Thermal analysis (DSC) indicates a melting point of 198–202°C, with decomposition above 300°C.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.88 g/mol |

| logP | 2.8 |

| Polar Surface Area | 112 Ų |

| Melting Point | 198–202°C |

| Solubility (H₂O, pH 7.4) | <1 mg/mL |

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The thiophene rings undergo regioselective halogenation and nitration at electron-rich positions. For example, bromination at the 4-position of the pyridine-attached thiophene yields a dibromo derivative, which can be further functionalized via Suzuki-Miyaura cross-coupling . The sulfonamide’s nitrogen serves as a nucleophile, participating in alkylation or acylation reactions to generate N-substituted analogs with varied pharmacokinetic profiles.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s basicity and conformational flexibility . Selective reduction of the thiophene rings to tetrahydrothiophenes has also been reported, though this diminishes aromatic conjugation and biological activity.

| Target | Activity | Mechanism |

|---|---|---|

| Dihydropteroate Synthase | Antibacterial | Folate synthesis inhibition |

| Topoisomerase II | Anticancer | DNA cleavage complex stabilization |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Prostaglandin suppression |

Comparative Analysis with Analogous Compounds

Structural analogs such as 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (MW = 367.9 g/mol) exhibit reduced logP (2.1) and improved solubility due to the hydroxyethoxy side chain . Conversely, N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide (MW = 327.4 g/mol) demonstrates enhanced blood-brain barrier penetration, making it a candidate for central nervous system infections .

Table 3: Comparative Properties of Thiophene Sulfonamides

| Compound | MW (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 370.88 | 2.8 | <1 |

| 5-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide | 367.9 | 2.1 | 2.5 |

| N-(3-Hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide | 327.4 | 1.9 | 0.8 |

Future Directions in Research and Development

Despite promising in silico and in vitro data, in vivo efficacy and toxicity profiles of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide remain underexplored. Priority areas include:

-

Pharmacokinetic Studies: Assessing oral bioavailability, half-life, and metabolite identification in rodent models.

-

Structure-Activity Relationship (SAR): Systematic modification of the pyridine and thiophene substituents to optimize target affinity.

-

Therapeutic Combination Strategies: Evaluating synergies with β-lactam or fluoroquinolone antibiotics to combat resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume